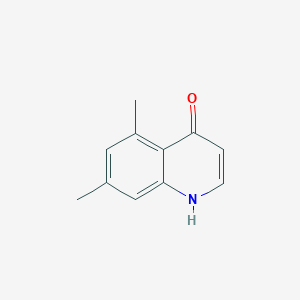

5,7-Dimethyl-4-hydroxyquinoline

概要

説明

5,7-Dimethyl-4-hydroxyquinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its biological and pharmacological activities, making it a subject of interest in various scientific fields.

科学的研究の応用

5,7-Dimethyl-4-hydroxyquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

As the targets and mode of action become clearer, the impact on biochemical pathways and their downstream effects will be elucidated .

Result of Action

As research progresses, these effects will be more clearly defined .

Safety and Hazards

将来の方向性

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

生化学分析

Biochemical Properties

5,7-Dimethyl-4-hydroxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and apoptosis. Additionally, this compound affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro and in vivo studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in target tissues. The localization of this compound within cells can influence its activity, as it may concentrate in specific compartments where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4-hydroxyquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes and ketones under acidic or basic conditions. For instance, the Skraup synthesis, Doebner-Miller reaction, and Pfitzinger reaction are well-known methods for constructing the quinoline ring system .

Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and efficiency. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

化学反応の分析

Types of Reactions: 5,7-Dimethyl-4-hydroxyquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using N-bromosuccinimide or chlorination with thionyl chloride.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

類似化合物との比較

8-Hydroxyquinoline: Known for its broad-spectrum antimicrobial activity.

4-Hydroxy-2-quinoline: Exhibits significant antiviral properties.

5,7-Dibromo-8-hydroxyquinoline: Notable for its anticancer potential.

Uniqueness: 5,7-Dimethyl-4-hydroxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual methyl groups at positions 5 and 7 enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .

特性

IUPAC Name |

5,7-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNWWTAMEUZKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)C=CNC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588883 | |

| Record name | 5,7-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-56-6 | |

| Record name | 5,7-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)